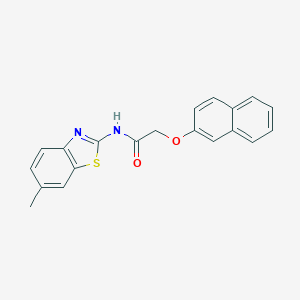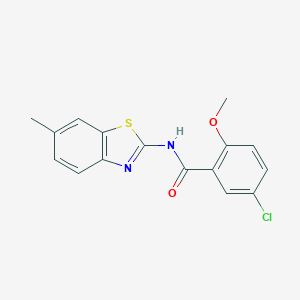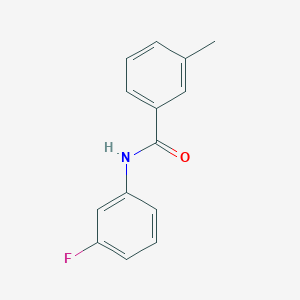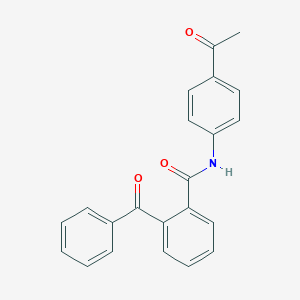![molecular formula C12H14N4O2S2 B291983 2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291983.png)
2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide, also known as MTAA, is a compound that has been extensively studied for its potential therapeutic applications. MTAA has been shown to possess a wide range of pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities. In
作用機序
The exact mechanism of action of 2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood, but it is believed to act through a variety of pathways. One study suggested that 2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide may exert its analgesic effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Another study suggested that 2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide may exert its anti-inflammatory effects by inhibiting the activity of the transcription factor nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammatory gene expression.
Biochemical and Physiological Effects:
2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide has been shown to possess a wide range of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, 2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide has been shown to possess antitumor activity in a variety of cancer cell lines. One study suggested that 2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide may exert its antitumor effects by inducing apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. However, there are also limitations to its use. 2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide is not very water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand its safety profile and potential side effects.
将来の方向性
There are several future directions for research on 2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide. One area of interest is its potential use as a treatment for inflammatory bowel disease, which is a chronic inflammatory condition of the digestive tract. Another area of interest is its potential use as a treatment for neuropathic pain, which is a type of chronic pain that is often difficult to manage with current treatments.
Conclusion:
In conclusion, 2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide is a compound that has been extensively studied for its potential therapeutic applications. It possesses a wide range of pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities. While there are limitations to its use, 2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide has several advantages for use in lab experiments and has several potential future directions for research.
合成法
2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide can be synthesized using a variety of methods, including the reaction of 2-chloro-N-(4-morpholinyl)acetamide with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base, such as triethylamine. The reaction typically proceeds under reflux conditions and yields 2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide as a white crystalline solid.
科学的研究の応用
2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One study investigated the analgesic effects of 2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide in a rat model of neuropathic pain. The results showed that 2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide significantly reduced pain behavior in the rats, suggesting that it may be a potential treatment for neuropathic pain.
Another study investigated the anti-inflammatory effects of 2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide in a mouse model of acute lung injury. The results showed that 2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide significantly reduced lung inflammation and improved lung function, indicating that it may be a potential treatment for inflammatory lung diseases.
特性
分子式 |
C12H14N4O2S2 |
|---|---|
分子量 |
310.4 g/mol |
IUPAC名 |
2-morpholin-4-yl-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H14N4O2S2/c17-10(8-16-3-5-18-6-4-16)13-12-15-14-11(20-12)9-2-1-7-19-9/h1-2,7H,3-6,8H2,(H,13,15,17) |
InChIキー |
OUFSGKHVEYHBKQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)NC2=NN=C(S2)C3=CC=CS3 |
正規SMILES |
C1COCCN1CC(=O)NC2=NN=C(S2)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291901.png)









![N-{2-methyl-5-[(phenoxyacetyl)amino]phenyl}-2-phenoxyacetamide](/img/structure/B291919.png)


